4-(Trifluoromethyl)piperidin-4-ol
Overview
Description
4-(Trifluoromethyl)piperidin-4-ol is an organic compound with the chemical formula C₆H₁₀F₃NO and a molecular weight of 169.14 g/mol . It appears as a solid white crystal and is soluble in organic solvents like chloroform and dichloromethane, but only slightly soluble in water . This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agricultural industries .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)piperidin-4-ol typically involves the reaction of piperidine with fluoraldehyde to produce 4-(trifluoromethyl)piperidine aldehyde, which is then reduced to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4-(Trifluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: It is used in the development of biochemical assays and as a precursor for biologically active molecules.
Industry: In the agricultural sector, it is used as an intermediate for the synthesis of pesticides.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by modulating enzyme activity or receptor binding, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
4-(Trifluoromethyl)piperidin-4-ol can be compared with other similar compounds such as:
4-(Trifluoromethyl)piperidine: Lacks the hydroxyl group, which may affect its solubility and reactivity.
4-Hydroxy-4-trifluoromethyl-piperidine: Similar structure but may have different reactivity due to the position of the hydroxyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-(trifluoromethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-3-10-4-2-5/h10-11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPLSJSIKGZOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299783 | |
Record name | 4-(Trifluoromethyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373603-69-1 | |
Record name | 4-(Trifluoromethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373603-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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